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3,3,6-Trimethylindoline
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Overview
Description
3,3,6-Trimethylindoline is a heterocyclic organic compound belonging to the indoline family. It is characterized by the presence of three methyl groups attached to the indoline ring structure. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trimethylindoline typically involves the alkylation of indoline derivatives. One common method is the reaction of indoline with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3,3,6-Trimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Halogenated or sulfonylated indoline derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 3,3,6-Trimethylindoline serves as a versatile building block for synthesizing complex organic molecules and dyes. Its unique structure allows it to participate in various chemical reactions, enabling the development of new compounds with desirable properties.
Biology
The compound has been employed in the development of fluorescent probes for biological imaging. Its ability to exhibit dual-state emission makes it suitable for detecting biological targets with high sensitivity. For instance, a recent study highlighted its use as a colorimetric and fluorometric probe for detecting cyanide ions, demonstrating significant fluorescence enhancement upon interaction with cyanide .
Table 2: Biological Applications of this compound
Application | Description | Reference |
---|---|---|
Fluorescent Probes | Used for biological imaging and detection | |
Cyanide Detection | Colorimetric probe showing significant response |
Medicine
In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its structural properties allow it to act as a ligand for specific receptors and influence various biochemical pathways. Research is ongoing to explore its pharmacological activity and therapeutic potential.
Industrial Applications
The compound is also utilized in the production of advanced materials such as polymers and electronic devices. Its stability and reactivity make it an attractive candidate for developing materials with enhanced performance characteristics.
Table 3: Industrial Applications of this compound
Application | Description |
---|---|
Polymer Production | Used as a monomer in polymer synthesis |
Electronics | Incorporated into materials for electronic devices |
Case Studies
Several case studies have documented the applications of this compound in real-world scenarios:
- Fluorescent Probes in Environmental Monitoring : A study demonstrated the effectiveness of a fluorescent probe based on this compound for detecting environmental pollutants such as cyanide. The probe exhibited a remarkable increase in fluorescence intensity upon binding to cyanide ions, indicating its potential for environmental monitoring applications .
- Drug Development : Research involving the synthesis of novel pharmacologically active compounds has highlighted the role of this compound as a key intermediate. This compound's ability to form stable complexes with metal ions has been leveraged to enhance drug efficacy.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethylindoline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence enzymatic reactions and cellular processes.
Comparison with Similar Compounds
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethylindoline
- 3,3,6-Trimethylindole
Comparison: 3,3,6-Trimethylindoline is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Compared to 2,3,3-Trimethylindolenine, it has different reactivity and stability profiles. The presence of the methyl group at the 6-position differentiates it from 1,3,3-Trimethylindoline, affecting its electronic distribution and reactivity.
Biological Activity
3,3,6-Trimethylindoline is a derivative of indole, a compound known for its diverse biological activities. Indoles and their derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and neurology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure consisting of an indole core with three methyl substituents at positions 3 and 6. This modification can influence its solubility, stability, and interaction with biological targets.
Anticancer Activity
Indole derivatives have been recognized for their anticancer properties. Research indicates that this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : Studies show that indole derivatives can inhibit cell proliferation in MCF-7 cells through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for related indole compounds have been reported around 39.7 μM for colon cancer cells (SW-620) and 46.6 μM for HCT-15 cells .
- Mechanism of Action : Indoles may modulate key signaling pathways such as NFκB/mTOR/PI3K/Akt, which are critical in cancer cell survival and proliferation . Specifically, they can disrupt microtubule dynamics leading to mitotic arrest and subsequent apoptosis.
Neuroprotective Effects
Indole derivatives are also explored for their neuroprotective properties. For example:
- Dopaminergic Activity : Some indole derivatives act as D2 receptor agonists, potentially offering therapeutic benefits in conditions like Parkinson's disease .
- Serotonin Reuptake Inhibition : Certain analogs demonstrate serotonin reuptake inhibition similar to established antidepressants, suggesting potential applications in treating mood disorders .
Table 1: Biological Activities of this compound and Related Indoles
Activity Type | Cell Line/Model | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | ~39.7 | Apoptosis induction via PI3K/Akt pathway |
Anticancer | SW-620 | ~46.6 | Disruption of microtubule dynamics |
Neuroprotection | Dopaminergic models | N/A | D2 receptor agonism |
Serotonin modulation | Various | N/A | Serotonin reuptake inhibition |
Pharmacological Profile
The pharmacological profile of this compound suggests favorable drug-like properties:
- ADME Properties : The compound exhibits good absorption and moderate metabolic stability. Its lipophilicity is enhanced due to the methyl groups which may improve membrane permeability.
- Toxicity Profile : Preliminary studies indicate low toxicity at therapeutic doses; however, further investigations are necessary to assess long-term effects and safety profiles.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3,3,6-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-8-4-5-9-10(6-8)12-7-11(9,2)3/h4-6,12H,7H2,1-3H3 |
InChI Key |
LWDQCOUTMNIJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CN2)(C)C |
Origin of Product |
United States |
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